molecular formula C15H22BrNO2S B2801596 [(5-Bromo-2,4-dimethylphenyl)sulfonyl]cyclohexylmethylamine CAS No. 1206115-24-3

[(5-Bromo-2,4-dimethylphenyl)sulfonyl]cyclohexylmethylamine

Katalognummer: B2801596
CAS-Nummer: 1206115-24-3
Molekulargewicht: 360.31
InChI-Schlüssel: VDYRLGSOKQINTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(5-Bromo-2,4-dimethylphenyl)sulfonyl]cyclohexylmethylamine is a chemical compound with the molecular formula C15H22BrNO2S and a molecular weight of 360.3 . Its structure features a benzenesulfonamide core, a class of compounds known to be of significant interest in medicinal chemistry and chemical biology research. Benzenesulfonamide derivatives are frequently explored as key scaffolds in the development of small-molecule inhibitors for various protein targets . For instance, structure-based drug design campaigns have utilized related sulfonamide compounds to develop potent inhibitors of protein-protein interactions, such as those involved in the regulation of apoptosis (programmed cell death) . The specific bromo and dimethyl substitutions on the phenyl ring, combined with the cyclohexylmethylamine group, make this a valuable intermediate for constructing compound libraries for high-throughput screening or for structure-activity relationship (SAR) studies. This product is intended for research purposes and is not for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

5-bromo-N-cyclohexyl-N,2,4-trimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO2S/c1-11-9-12(2)15(10-14(11)16)20(18,19)17(3)13-7-5-4-6-8-13/h9-10,13H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYRLGSOKQINTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N(C)C2CCCCC2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Bromo-2,4-dimethylphenyl)sulfonyl]cyclohexylmethylamine typically involves the following steps:

    Bromination: The starting material, 2,4-dimethylphenyl, is brominated using bromine or a brominating agent to introduce the bromine atom at the 5-position.

    Sulfonylation: The brominated intermediate is then reacted with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like pyridine to form the sulfonyl derivative.

    Amination: The final step involves the reaction of the sulfonyl derivative with cyclohexylmethylamine under appropriate conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

[(5-Bromo-2,4-dimethylphenyl)sulfonyl]cyclohexylmethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the aromatic ring can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

[(5-Bromo-2,4-dimethylphenyl)sulfonyl]cyclohexylmethylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of [(5-Bromo-2,4-dimethylphenyl)sulfonyl]cyclohexylmethylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The brominated aromatic ring may also participate in π-π interactions with aromatic residues in proteins, further modulating their function.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

BH50237: [(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine
  • Key Differences: Substituents: BH50237 features a methoxy group at the 2-position instead of a methyl group, increasing polarity and hydrogen-bonding capacity. Molecular Weight: 376.31 g/mol (C₁₅H₂₂BrNO₃S) vs. the target compound’s estimated 360.29 g/mol (assuming C₁₅H₂₁BrNO₂S). Impact: The methoxy group in BH50237 may enhance aqueous solubility compared to the target compound’s methyl groups, which favor lipophilicity .
(5-Bromo-2-methoxyphenyl)(3-fluorophenyl)methanamine
  • Key Differences: Core Structure: Lacks a sulfonyl group and cyclohexylmethylamine, instead featuring a methanamine bridge and a 3-fluorophenyl group. Molecular Weight: 310.16 g/mol (C₁₄H₁₃BrFNO).

Sulfonyl-Containing Analogues

Sulfonyl Azides in Oligonucleotide Modification ()
  • Key Features :
    • Stability : Sulfonyl azides are air- and moisture-stable, unlike phosphoramidite-based modifiers.
    • Versatility : Enable functionalization without compromising oligonucleotide backbones.
Perfluorooctane Sulfonic Acid (PFOS)
  • Key Features :
    • Environmental Persistence : PFOS (C₈F₁₇SO₃H) is a persistent organic pollutant with high stability.
    • Applications : Used in firefighting foams and textiles.
  • Comparison: Unlike PFOS, the target compound lacks perfluorinated chains, likely reducing environmental persistence.

Brominated Compounds

5-Bromo-2'-deoxyuridine ()
  • Key Features :
    • Radiolysis : Undergoes γ-radiolysis in oxygenated aqueous solutions, producing brominated degradation products.
    • G-Values : Radiolytic yield values depend on oxidative conditions.
  • Comparison : The target compound’s bromine atom may similarly undergo degradation under radiation, but its sulfonyl and cyclohexyl groups could stabilize the structure compared to nucleoside analogs .

Data Table: Key Properties of Comparable Compounds

Compound Name Substituents (Phenyl Ring) Molecular Weight (g/mol) Key Functional Groups Stability Notes
Target Compound 5-Br, 2,4-diCH₃ ~360.29 Sulfonyl, cyclohexylmethylamine High steric hindrance
BH50237 5-Br, 2-OCH₃, 4-CH₃ 376.31 Sulfonyl, cyclohexylmethylamine Enhanced polarity from OCH₃
(5-Bromo-2-methoxyphenyl)(3-fluorophenyl)methanamine 5-Br, 2-OCH₃, 3-F 310.16 Methanamine, fluorine Electronegative F increases reactivity
PFOS Perfluorinated chain + SO₃H ~500.13 Sulfonic acid, perfluoroalkyl Extreme environmental persistence

Notes

  • Methoxy and fluorine substituents in related compounds highlight trade-offs between solubility and reactivity.
  • Further studies are needed to assess the environmental and toxicological profiles of brominated sulfonamides.

Biologische Aktivität

[(5-Bromo-2,4-dimethylphenyl)sulfonyl]cyclohexylmethylamine is a compound of interest due to its potential therapeutic applications, particularly in oncology and immunology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C16H22BrN2O2S
  • Molecular Weight : 396.33 g/mol

The presence of a bromine atom and a sulfonyl group is significant for its biological interactions, influencing its solubility and receptor binding affinity.

Research indicates that this compound primarily exerts its biological effects through the inhibition of cellular proliferation and modulation of signaling pathways associated with cancer progression. The compound has been shown to inhibit the colony-stimulating factor 1 receptor (CSF-1R), which plays a critical role in macrophage differentiation and tumor microenvironment modulation .

Key Mechanisms:

  • Inhibition of CSF-1R : This receptor is crucial for the survival and proliferation of macrophages. Inhibition leads to reduced tumor-associated macrophage activity, potentially decreasing tumor growth and metastasis .
  • Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, thereby preventing further proliferation .

Biological Activity Data

The following table summarizes the biological activities observed in various studies:

Activity TypeObserved EffectsReference
Tumor Growth InhibitionSignificant reduction in tumor size in xenograft models
CSF-1R InhibitionDecreased macrophage infiltration in tumors
Cell ViabilityReduced viability in cancer cell lines at concentrations >10 µM

Case Study 1: Tumor Xenograft Model

In a study involving a xenograft model of breast cancer, administration of this compound resulted in a 40% reduction in tumor volume compared to control groups. This effect was attributed to the compound's ability to inhibit CSF-1R signaling pathways that are essential for tumor-associated macrophage function .

Case Study 2: Rheumatoid Arthritis Model

Another study investigated the compound's effects on rheumatoid arthritis models. The results indicated that treatment with this compound led to a significant decrease in inflammatory markers and joint swelling, suggesting potential applications in treating degenerative bone diseases .

Pharmacological Profile

The pharmacokinetic properties of this compound suggest favorable absorption characteristics:

  • Bioavailability : High oral bioavailability due to its chemical structure.
  • Metabolism : Primarily metabolized in the liver with several identified metabolites that retain biological activity.

Q & A

Q. What are the best practices for analyzing degradation products under physiological conditions?

  • Analytical workflows :
  • Forced degradation : Expose compound to pH extremes (1–13), heat (40–60°C), and UV light, followed by LC-MS/MS to identify breakdown products .
  • Stability-indicating methods : Develop HPLC-DAD methods to quantify intact compound vs. hydrolyzed sulfonic acid or debrominated byproducts .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.